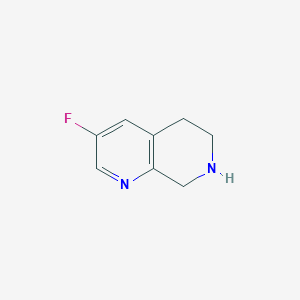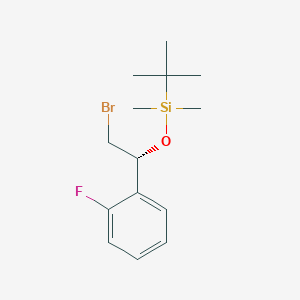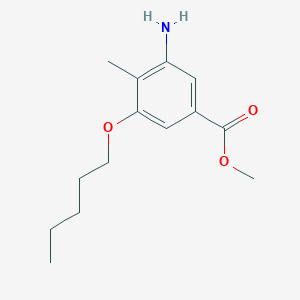
Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate is a chemical compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl group, and a pentyloxy group attached to a benzoate core. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate typically involves the esterification of 3-amino-4-methyl-5-(pentyloxy)benzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a high-purity product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various alkoxy-substituted benzoates.
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pentyloxy group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-4-methylbenzoate: Lacks the pentyloxy group, resulting in different chemical properties and applications.
Methyl 3-amino-4-butyramido-5-methylbenzoate: Contains a butyramido group instead of a pentyloxy group, leading to variations in reactivity and biological activity.
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate:
Uniqueness
Methyl 3-amino-4-methyl-5-(pentyloxy)benzoate is unique due to the presence of the pentyloxy group, which imparts distinct lipophilic properties and enhances its potential for membrane permeability. This makes it particularly valuable in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
methyl 3-amino-4-methyl-5-pentoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-5-6-7-18-13-9-11(14(16)17-3)8-12(15)10(13)2/h8-9H,4-7,15H2,1-3H3 |
Clave InChI |
LAUUCMOPECBODC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC(=CC(=C1C)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





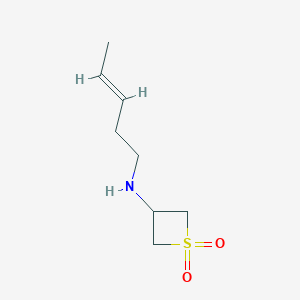
![(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13003342.png)
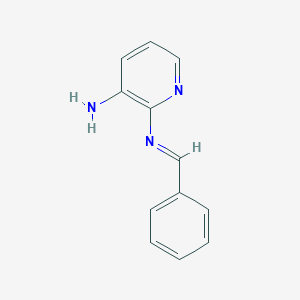
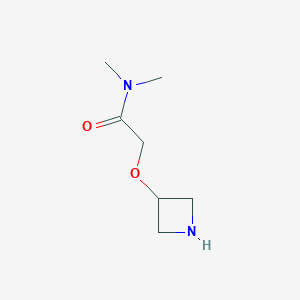
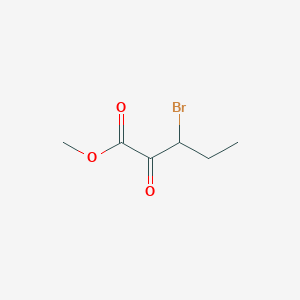

![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13003373.png)

